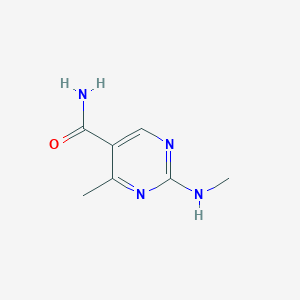

4-Methyl-2-(methylamino)pyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-2-(methylamino)pyrimidine-5-carboxamide” is a chemical compound with the molecular weight of 167.17 . It is also known as 4-amino-2-(methylamino)pyrimidine-5-carboxamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N5O/c1-9-6-10-2-3 (5 (8)12)4 (7)11-6/h2H,1H3, (H2,8,12) (H3,7,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 265-270 degrees Celsius .Aplicaciones Científicas De Investigación

Gene Expression Inhibition

4-Methyl-2-(methylamino)pyrimidine-5-carboxamide derivatives have been explored for their potential to inhibit gene expression mediated by transcription factors such as NF-kappaB and AP-1. These transcription factors are crucial in various cellular processes, including inflammation and cancer progression. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrimidine ring can significantly affect the compound's activity, with the carboxamide group at the 5-position being critical for maintaining this inhibitory effect (Palanki et al., 2000).

DNA Binding and Recognition

Compounds containing the this compound motif have been investigated for their ability to bind to specific DNA sequences. For example, hairpin polyamides incorporating similar structures can recognize core 5'-GGG-3' sequences in the minor groove of double-stranded DNA. This capability is significant for developing molecular tools that can selectively bind to and modulate the activity of specific DNA regions, which has implications in gene regulation and therapeutic interventions (Swalley, Baird, & Dervan, 1996).

Synthesis of Medicinally Relevant Derivatives

The synthesis of new derivatives based on the this compound scaffold has been a focus of medicinal chemistry research. These derivatives have been synthesized to explore their biological activities, including their potential as kinase inhibitors, which play a pivotal role in signal transduction pathways associated with diseases like cancer. The facile synthesis of these derivatives allows for the rapid generation of diverse compounds for biological evaluation (Song, 2007).

Metabolic Studies

Studies on the metabolism and disposition of compounds related to this compound, such as N-Methyl-4-pyridone-5-carboxamide, have provided insights into how these compounds are processed in the body. Understanding the metabolic pathways and the major metabolites formed can inform the development of more effective and safer therapeutic agents. This knowledge is also crucial for predicting drug interactions and optimizing dosing regimens (Chang & Johnson, 1961).

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-(methylamino)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-5(6(8)12)3-10-7(9-2)11-4/h3H,1-2H3,(H2,8,12)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHMPUVFNNFOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)